molecular formula C3H6N4O2S B2710452 3-Methyl-1H-1,2,4-triazole-5-sulfonamide CAS No. 29982-54-5

3-Methyl-1H-1,2,4-triazole-5-sulfonamide

Cat. No.: B2710452
CAS No.: 29982-54-5
M. Wt: 162.17
InChI Key: VWPHTCYAPDVEFD-UHFFFAOYSA-N
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Description

3-Methyl-1H-1,2,4-triazole-5-sulfonamide is a nitrogen-containing heterocyclic compound. It belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of the sulfonamide group enhances its potential for biological interactions, making it a compound of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-1,2,4-triazole-5-sulfonamide typically involves the reaction of 3-Methyl-1H-1,2,4-triazole with sulfonyl chloride derivatives. The reaction is usually carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction can be performed in solvents like acetonitrile or dimethylformamide (DMF) at room temperature or slightly elevated temperatures to achieve moderate to high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-1,2,4-triazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfonyl chlorides, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like acetonitrile, DMF, or ethanol, under controlled temperatures and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the triazole ring .

Scientific Research Applications

3-Methyl-1H-1,2,4-triazole-5-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1H-1,2,4-triazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. The triazole ring can also interact with nucleophilic sites in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1H-1,2,4-triazole-5-sulfonamide is unique due to the combination of the triazole ring and the sulfonamide group, which provides a distinct set of chemical and biological properties. This combination enhances its potential for diverse applications in pharmaceuticals, agriculture, and materials science .

Biological Activity

3-Methyl-1H-1,2,4-triazole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and research findings related to its biological activity.

Chemical Structure and Properties

This compound features a triazole ring substituted with a methyl group and a sulfonamide functional group. This unique structure allows it to interact with various biological targets, making it a candidate for pharmaceutical development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition. The triazole ring also interacts with nucleophilic sites in biological molecules, contributing to its pharmacological effects.

Therapeutic Applications

Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various pathogens, demonstrating significant efficacy against bacterial and fungal strains. For instance, derivatives of triazole-based compounds have shown promising results against Candida species and other fungi .

Anticancer Potential
The compound has been investigated for its anticancer activity. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as A-549 (lung), HepG-2 (liver), MCF-7 (breast), and HCT-116 (colon). The most potent derivatives demonstrated IC50 values as low as 16.90 µM against HepG-2 cells .

Antiviral Activity
Recent studies have highlighted the potential of 3-Methyl-1H-1,2,4-triazole derivatives as antiviral agents. Some compounds have shown activity against coronaviruses by inhibiting viral replication .

Case Studies

  • Antitrypanosomal Activity
    A series of 3-nitrotriazole-based compounds were tested for their antitrypanosomal activity against Trypanosoma cruzi. Out of 36 compounds evaluated, many displayed significant activity with IC50 values ranging from 28 nM to 3.72 μM without toxicity to mammalian cells .
  • Antifungal Efficacy
    In a study evaluating antifungal activity against various strains including Candida albicans, several synthesized triazole derivatives exhibited greater efficacy than fluconazole, with MIC values ≤ 25 µg/mL .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialCandida albicans≤ 25
AnticancerHepG-216.90
AntitrypanosomalT. cruzi28 nM - 3.72 μM
AntiviralCoronavirusesNot specified

Properties

IUPAC Name

5-methyl-1H-1,2,4-triazole-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O2S/c1-2-5-3(7-6-2)10(4,8)9/h1H3,(H2,4,8,9)(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPHTCYAPDVEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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